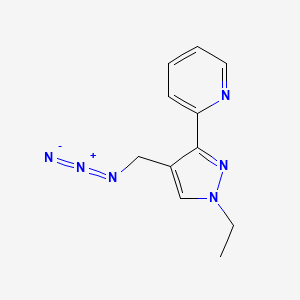

2-(4-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine

Descripción general

Descripción

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación

Coordination Chemistry and Synthesis

Pyrazolylpyridine derivatives, akin to "2-(4-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine," have been extensively studied for their coordination chemistry. They act as versatile ligands, forming complexes with various metals. Such complexes exhibit interesting properties like luminescent lanthanide compounds useful in biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005). Recent advances in the synthesis and applications of these derivatives highlight their role in creating multifunctional spin-crossover switches, emissive f-element centers for biomedical sensors, and their use in catalysis (Halcrow, 2014).

Proton Transfer and Photophysical Properties

The photoreactions of 2-(1H-pyrazol-5-yl)pyridine derivatives reveal the capability for excited-state intramolecular proton transfer, providing a basis for the development of photofunctional materials. These reactions are indicative of the potential utility of azidomethylpyrazolylpyridines in creating materials with dual luminescence and reversible kinetic behaviors (Vetokhina et al., 2012).

Catalytic Applications

Complexes derived from pyrazolylpyridine ligands have been explored for catalytic applications, such as the asymmetric transfer hydrogenation of ketones. The structure of these catalysts and the reaction conditions significantly influence their activity, demonstrating the potential of pyrazolylpyridine derivatives in catalytic processes (Magubane et al., 2017).

Antiviral and Anticancer Activities

Certain pyrazolopyridine derivatives show promising antiviral and anticancer activities. For example, the synthesis and characterization of pyridopyrazolotriazines indicate potential as antiviral agents (Attaby et al., 2007). Furthermore, imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, related structural analogs, have been evaluated for antitumor activity, underscoring the biomedical relevance of these compounds (Temple et al., 1987).

Material Science and Polymer Applications

Electropolymerization of ruthenium(II) bis(pyrazolyl)pyridine complexes to form conducting metallopolymers showcases the utility of pyrazolylpyridine derivatives in creating novel materials with broad absorption spectra, beneficial for various applications including electrochromic devices and sensors (Zhu & Holliday, 2010).

Safety And Hazards

Propiedades

IUPAC Name |

2-[4-(azidomethyl)-1-ethylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N6/c1-2-17-8-9(7-14-16-12)11(15-17)10-5-3-4-6-13-10/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMAYDAGUXRAHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=CC=N2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

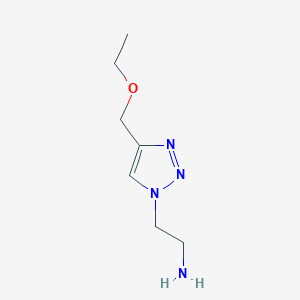

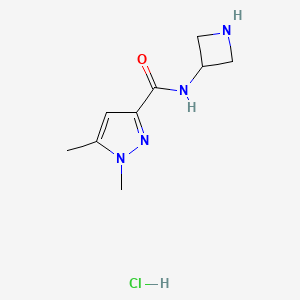

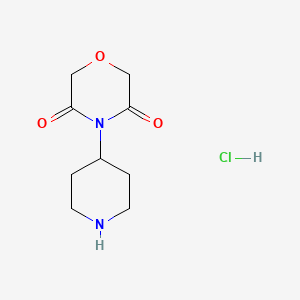

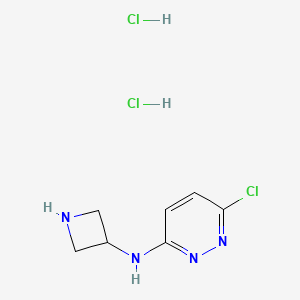

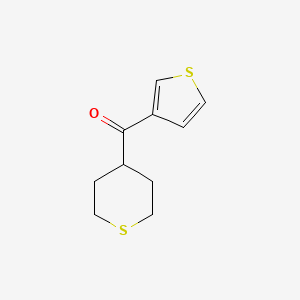

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-ol](/img/structure/B1492754.png)